Methohexital
Overview
Description
Methohexital is a barbiturate derivative primarily used as an anesthetic. It is known for its rapid onset and short duration of action, making it suitable for inducing deep sedation or general anesthesia for surgical and dental procedures . This compound is often provided as a sodium salt and is administered intravenously or rectally .
Preparation Methods
Methohexital can be synthesized through the classic method of making barbituric acid derivatives. This involves the reaction of malonic ester derivatives with derivatives of urea . The synthetic route includes the following steps:
Alkylation of Malonic Ester: The malonic ester is alkylated with 2-bromo-3-hexyne to produce (1-methyl-2-pentynyl)malonic ester.
Subsequent Alkylation: The resulting ester is further alkylated with allylbromide to form allyl-(1-methyl-2-pentynyl) malonic ester.
Reaction with N-Methylurea: The disubstituted malonic ester is then reacted with N-methylurea to yield this compound.
Chemical Reactions Analysis
Methohexital undergoes several types of chemical reactions, including:
Oxidation: This compound is metabolized primarily through hepatic oxidation, involving side-chain oxidation.
Demethylation: Another metabolic pathway includes demethylation, which contributes to the termination of the drug’s biological activity.
Common reagents and conditions used in these reactions include oxidizing agents and enzymes present in the liver. The major products formed from these reactions are metabolites that are excreted in feces .
Scientific Research Applications
Methohexital has several scientific research applications, particularly in the fields of medicine and biology:
Anesthesia: It is widely used to induce anesthesia for short surgical, diagnostic, or therapeutic procedures.
Electroconvulsive Therapy (ECT): This compound is preferred for ECT due to its property of lowering the seizure threshold.
Pharmacological Studies: This compound is used in research to study the effects of barbiturates on the central nervous system and their interactions with gamma-aminobutyric acid (GABA) receptors.
Mechanism of Action
Methohexital exerts its effects by binding to a distinct site associated with chloride ionophores at GABA_A receptors . This binding increases the duration for which the chloride ionopores are open, leading to an inhibitory effect on neuronal firing . The prolonged post-synaptic inhibitory effect of GABA in the thalamus results in sedation and anesthesia .
Comparison with Similar Compounds
Methohexital is similar to other barbiturates such as sodium thiopental and thiamylal. it has unique properties that distinguish it from these compounds:
Potency: This compound is threefold more potent than thiopental and thiamylal.
Duration of Action: This compound has a shorter duration of action compared to sodium thiopental.
Seizure Threshold: Unlike many other barbiturates, this compound lowers the seizure threshold, making it particularly useful for ECT.
Similar compounds include:
- Sodium thiopental
- Thiamylal
- Propofol
- Lidocaine
This compound’s rapid onset, short duration, and unique pharmacological properties make it a valuable compound in medical and research settings.
Properties
IUPAC Name |
5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKDOXHBHYTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023287 | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.24e-02 g/L | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methohexital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Methohexital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
151-83-7 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methohexital [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methohexital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methohexital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOHEXITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B8ND5IPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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